molecular formula C11H16N2O3S B4493095 N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4493095
M. Wt: 256.32 g/mol
InChI Key: LONYTKVZNOYYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves the reaction of N,N-dimethylmethanesulfonamide with 3-aminobenzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as copper chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The product is then purified using techniques such as crystallization or chromatography to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent (DEET).

    N,N-Dimethylformamide: Commonly used as a solvent in organic synthesis.

    N,N-Dimethylmethanesulfonamide: Used as a reagent in chemical reactions

Uniqueness

N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-3-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-12(2)11(14)9-6-5-7-10(8-9)13(3)17(4,15)16/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONYTKVZNOYYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N,N-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.